molecular formula C13H18Cl3NO B1397503 4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-65-1

4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397503
CAS RN: 1220031-65-1
M. Wt: 310.6 g/mol
InChI Key: SEJDUOMLFBTAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18Cl3NO . It has a molecular weight of 310.6 g/mol. This product is intended for research use only and is not meant for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a 2,5-dichlorophenoxyethyl group . The InChI code for this compound is 1S/C13H17Cl2NO.ClH/c14-10-4-5-13 (12 (15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes: A study by Zheng Rui (2010) focused on synthesizing a related piperidine compound using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield of 62.4% (Zheng Rui, 2010).
  • Structural Characterization: Research by C. S. Karthik et al. (2021) on a compound with a similar structure involved X-ray diffraction and spectroscopic techniques for structure confirmation, highlighting the importance of detailed structural analysis in piperidine derivatives (C. S. Karthik et al., 2021).

Biological and Pharmacological Activities

  • Anticancer Potential: J. Dimmock et al. (1998) synthesized piperidine derivatives, including 4-piperidinols, that showed significant cytotoxicity toward various cancer cells, indicating potential anticancer properties (J. Dimmock et al., 1998).
  • Antimicrobial Activities: O. B. Ovonramwen et al. (2019) synthesized a piperidine derivative that exhibited moderate antimicrobial activities against several pathogens, suggesting its potential in developing new antimicrobial agents (O. B. Ovonramwen et al., 2019).
  • Antibacterial Potency: Kashif Iqbal et al. (2017) investigated acetamide derivatives bearing piperidine for their antibacterial potentials, indicating the utility of such compounds in addressing bacterial infections (Kashif Iqbal et al., 2017).

Potential in Antihypertensive Applications

  • Antihypertensive Activity: H. Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, which showed significant antihypertensive activity in hypertensive rat models, underscoring the potential of piperidine derivatives in treating hypertension (H. Takai et al., 1986).

Other Applications

  • Inhibitors of Acetylcholinesterase: A study by H. Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives identified potent inhibitors of acetylcholinesterase, which could be beneficial in developing treatments for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

properties

IUPAC Name

4-[2-(2,5-dichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-11-1-2-12(15)13(9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJDUOMLFBTAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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